(R)-Methyl piperidine-3-carboxylate hydrochloride
Description
®-Methyl piperidine-3-carboxylate hydrochloride is a chiral compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. The hydrochloride salt form enhances the compound’s solubility in water, making it more suitable for various chemical reactions and applications.
Properties
IUPAC Name |
methyl (3R)-piperidine-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-10-7(9)6-3-2-4-8-5-6;/h6,8H,2-5H2,1H3;1H/t6-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQZKNAQDKIGGZ-FYZOBXCZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255651-12-7 | |
| Record name | methyl (3R)-piperidine-3-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl piperidine-3-carboxylate hydrochloride typically involves the esterification of ®-3-piperidinecarboxylic acid. One common method includes the reaction of ®-3-piperidinecarboxylic acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid, to form the ester. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of ®-Methyl piperidine-3-carboxylate hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
®-Methyl piperidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Formation of ®-3-piperidinecarboxylic acid.
Reduction: Formation of ®-3-piperidinemethanol.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Pharmaceutical Applications
(R)-Methyl piperidine-3-carboxylate hydrochloride has been identified as a precursor in the synthesis of various pharmaceutical agents. Its structural properties make it suitable for the development of compounds that exhibit analgesic and anti-inflammatory activities, similar to morphine analogs. The compound can be utilized in the production of:
- Opioid Analogs : Due to its structural similarity to known opioids, it serves as a building block for developing new analgesics with potentially improved efficacy and reduced side effects .
- CNS Active Compounds : The piperidine ring is a common motif in many central nervous system (CNS) active drugs. The compound facilitates the synthesis of derivatives that may act on neurotransmitter systems, providing avenues for treating neurological disorders .
Organic Synthesis
In organic synthesis, this compound is valued for its versatility:
- Reagent and Catalyst : It acts as a reagent in various chemical reactions, including acylation and alkylation processes. Its ability to participate in nucleophilic substitutions enhances its utility in forming carbon-carbon bonds .
- Synthesis of Heterocycles : The compound can be employed in the synthesis of heterocyclic compounds, which are essential in medicinal chemistry. Heterocycles often exhibit diverse biological activities and are crucial in drug design .
Research Applications
The compound is also used in academic and industrial research settings:
- Biochemical Studies : It serves as an organic buffer in biological experiments, aiding in maintaining pH levels during enzymatic reactions or cell culture processes .
- Material Science : As a building block, it can be integrated into polymeric materials or used in the development of novel materials with specific properties for applications in electronics or nanotechnology .
Case Study 1: Synthesis of Opioid Analogs
A study demonstrated the successful use of this compound in synthesizing a series of opioid analogs with enhanced potency compared to traditional morphine derivatives. The synthetic pathway involved multiple steps where the compound acted as an intermediate, showcasing its effectiveness in drug development.
Research evaluating the biological activity of derivatives synthesized from this compound revealed promising results against certain cancer cell lines. This highlights the compound's potential role in anticancer drug discovery.
Mechanism of Action
The mechanism of action of ®-Methyl piperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (S)-Methyl piperidine-3-carboxylate hydrochloride
- ®-Ethyl piperidine-3-carboxylate
- (S)-Ethyl piperidine-3-carboxylate
Uniqueness
®-Methyl piperidine-3-carboxylate hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. This configuration can result in different pharmacokinetic and pharmacodynamic profiles compared to its enantiomers or other similar compounds. Its hydrochloride salt form also enhances its solubility and stability, making it more versatile for various applications.
Biological Activity
(R)-Methyl piperidine-3-carboxylate hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological evaluations, and implications in therapeutic applications.
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Materials : The synthesis begins with piperidine derivatives and carboxylic acids.
- Reagents : Common reagents include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and DMAP (N,N-dimethyl-4-aminopyridine).
- Reaction Conditions : The reactions are generally conducted under controlled temperatures and inert atmospheres to ensure high yields and purity.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic roles.
The compound exhibits a range of biological activities, primarily through its interaction with specific molecular targets. Studies have shown that it can act as an inhibitor in various enzymatic assays, particularly against c-Met kinase, which is implicated in cancer progression.
Case Studies and Findings
- Inhibition of c-Met Kinase : A series of compounds related to this compound were evaluated for their potency against c-Met kinase. The most potent analogue exhibited an IC50 value of 8.6 nM, demonstrating significant inhibition of MKN45 cell proliferation .
- Cytotoxicity Profiles : Research indicated that structural modifications to the piperidine moiety significantly influenced cytotoxicity. For instance, derivatives with longer aliphatic chains showed enhanced activity in cell-based assays, with GI50 values approaching 10 nM .
- Neuropharmacological Effects : Studies on central nervous system (CNS) therapeutics have suggested that this compound may interact with CYP2D6 substrates, indicating potential implications for drug metabolism and interactions .
Data Tables
| Compound | Target | IC50 (nM) | Observations |
|---|---|---|---|
| 20b | c-Met | 8.6 | Significant inhibition of MKN45 cell proliferation |
| 2m | Cell Growth | <10 | High potency in inducing cytotoxic effects |
| 15c | Mac1 | 180 | Weak potency; structural binding confirmed |
Safety and Toxicity
This compound has been noted for its acute toxicity profile:
Q & A
Basic: What are the recommended storage conditions for (R)-Methyl piperidine-3-carboxylate hydrochloride to ensure stability?
Answer:
Store the compound in a dry environment at 2–8°C in airtight containers to prevent moisture absorption and degradation. Avoid exposure to light and ensure proper ventilation to minimize aerosol formation. Long-term stability (>5 years) is achievable under these conditions, but batch-specific certificates should be consulted for verification .
Advanced: How can researchers optimize the synthesis of this compound to improve enantiomeric excess?
Answer:
- Catalyst Selection : Use chiral catalysts (e.g., Ru-BINAP complexes) during esterification to enhance enantioselectivity.
- Temperature Control : Maintain reaction temperatures below 235.3°C (boiling point) to prevent racemization or decomposition .
- Solvent Optimization : Employ polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Monitoring : Track enantiomeric excess via chiral HPLC with a Chiralpak® AD-H column (hexane:isopropanol, 90:10) .
Basic: Which analytical techniques are most effective for confirming the identity and purity of this compound?
Answer:
Advanced: How should researchers address discrepancies in reported physical properties (e.g., melting points) across literature sources?
Answer:
- Differential Scanning Calorimetry (DSC) : Measure thermal behavior under nitrogen flow (10°C/min) to identify polymorphic variations.
- Cross-Validation : Compare results with XRPD for crystalline structure analysis and batch-specific certificates (e.g., CAS 89895-55-6) .
- Controlled Replicates : Repeat measurements in triplicate under standardized conditions (humidity <30%) .
Basic: What safety precautions are essential when handling this compound?
Answer:
- PPE : Nitrile gloves, safety goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for ≥15 minutes .
Advanced: What methodological approaches analyze thermal decomposition products?
Answer:
- TGA-FTIR : Identify gaseous byproducts (e.g., CO, NOx) under nitrogen atmosphere (heating rate: 5°C/min).
- GC-MS : Detect volatile organics (e.g., methyl chloride) using DB-5MS columns.
- Safety Alignment : Cross-reference with hazard data indicating risks of carbon/nitrogen oxides .
Basic: How should waste containing this compound be disposed of?
Answer:
- Neutralization : Treat with dilute HCl/NaOH (pH 6–8) under supervision.
- Disposal : Use certified hazardous waste services for halogenated compounds. Document disposal per EPA guidelines .
Advanced: What strategies mitigate racemization during synthetic modifications?
Answer:
- Low Temperatures : Conduct reactions at –20°C to reduce kinetic energy-driven racemization.
- Aprotic Solvents : Use THF or DCM to avoid proton exchange.
- Optical Monitoring : Track optical rotation ([α]D²⁵) hourly using a polarimeter .
Basic: What parameters are critical during recrystallization?
Answer:
- Solvent System : Ethanol/water (70:30) for optimal solubility.
- pH Control : Maintain pH <4 with HCl to stabilize the hydrochloride salt.
- Seeding : Introduce pre-characterized seed crystals to induce controlled crystallization .
Advanced: How does the hydrochloride salt form influence pharmacokinetic profiling?
Answer:
- Solubility : The salt form increases aqueous solubility (tested via shake-flask method, pH 1.2–7.4).
- Bioavailability : Compare AUC values (plasma concentration vs. time) between salt and freebase in rodent models.
- Stability : Assess hydrolysis resistance in simulated gastric fluid (SGF) at 37°C for 24 hours .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
